2-((4-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)-1-((4-methylphenyl)sulfonyl)-1-nitroethene
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Description
2-((4-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)-1-((4-methylphenyl)sulfonyl)-1-nitroethene is a useful research compound. Its molecular formula is C21H15ClF3N3O4S2 and its molecular weight is 529.93. The purity is usually 95%.
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Biological Activity
The compound 2-((4-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)-1-((4-methylphenyl)sulfonyl)-1-nitroethene is a complex organic molecule with notable biological activities. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H13ClF3N4S2
- Molecular Weight : 402.84 g/mol
- CAS Number : Not specified in the search results but can be derived from its components.
The compound features a trifluoromethyl group, a pyridine moiety, and a nitroethene structure, which are known to enhance biological activity through various mechanisms.
Synthesis
Recent studies have focused on synthesizing derivatives of compounds containing trifluoromethyl groups and sulfur functionalities. For instance, novel trifluoromethylpyridine amide derivatives were synthesized, demonstrating significant antibacterial and insecticidal activities. These derivatives often serve as precursors for more complex structures like the one .
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial, antifungal, and insecticidal properties. Here are key findings:
Antibacterial Activity
-
Mechanism of Action :
- Compounds with similar structures have shown to inhibit bacterial growth by disrupting cell wall synthesis or protein function.
- The presence of the sulfonyl and nitroethene groups enhances interaction with bacterial enzymes.
-
Case Studies :
- In vitro studies demonstrated that related compounds exhibited higher antibacterial activities against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum when compared to standard treatments .
- A specific derivative showed an inhibition rate of up to 67% against R. solanacearum, significantly outperforming commercial antibacterial agents .
Insecticidal Activity
- Efficacy Against Pests :
- The compound has been tested against agricultural pests like Plutella xylostella, showing promising insecticidal properties.
- Comparative studies indicated that certain derivatives had higher efficacy than traditional insecticides at lower concentrations (e.g., 50 mg/L) with inhibition rates exceeding 60% .
Toxicity Studies
Toxicity assessments using zebrafish embryos revealed that while some derivatives were effective against pathogens, they also exhibited varying levels of toxicity. The structure-activity relationship indicated that modifications could lead to reduced toxicity while maintaining efficacy .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(Z)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3O4S2/c1-13-2-8-17(9-3-13)34(31,32)19(28(29)30)12-26-15-4-6-16(7-5-15)33-20-18(22)10-14(11-27-20)21(23,24)25/h2-12,26H,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCSUPZSXRBPDV-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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